molecular formula C14H13N3O3 B2773089 (E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid CAS No. 672949-88-1

(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid

Cat. No.: B2773089
CAS No.: 672949-88-1
M. Wt: 271.276
InChI Key: MKPQJDSOPDIYNL-AATRIKPKSA-N
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Description

(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid is a complex organic compound featuring a quinoxaline moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-[(2,3-dimethylquinoxalin-6-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8-9(2)16-12-7-10(3-4-11(12)15-8)17-13(18)5-6-14(19)20/h3-7H,1-2H3,(H,17,18)(H,19,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPQJDSOPDIYNL-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid typically involves the formation of the quinoxaline ring followed by the introduction of the butenoic acid moiety. One common method involves the condensation of 2,3-dimethylquinoxaline with appropriate reagents to introduce the amino and oxo groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as green chemistry approaches and cost-effective methods are employed to ensure sustainable production. These methods often involve the use of recyclable catalysts and environmentally benign solvents .

Chemical Reactions Analysis

Aldol Condensation and Conjugated System Reactivity

The α,β-unsaturated ketone moiety allows participation in conjugate addition and cycloaddition reactions. A microwave-assisted aldol condensation method for synthesizing 4-oxo-2-butenoic acids (structurally related to this compound) employs glyoxylic acid and methyl ketones under acidic or amine-catalyzed conditions . Key parameters include:

Substrate Type Catalyst Conditions Yield Range
AromaticTosic acid (TsOH)160°C, dioxane, microwave66–90%
AliphaticPyrrolidine/AcOH160°C, dioxane, microwave50–85%

For this compound, retro-aldol cleavage or further functionalization of the butenoic acid chain (e.g., Michael addition) is feasible. The E-configuration of the double bond is stabilized by conjugation with the carbonyl group .

Reduction Reactions

The oxo group and α,β-unsaturated system are susceptible to reduction:

  • Oxygen Reduction :
    Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol without affecting the double bond. For example:

    R-C(=O)-CH=CH-COOHNaBH4R-C(OH)-CH=CH-COOH\text{R-C(=O)-CH=CH-COOH} \xrightarrow{\text{NaBH}_4} \text{R-C(OH)-CH=CH-COOH}

    Catalytic hydrogenation (H₂/Pd-C) may reduce both the carbonyl and double bond, yielding a saturated hydroxy acid.

  • Double Bond Reduction :
    Hydrogenation under mild conditions (e.g., H₂ at 1 atm, room temperature) converts the trans-double bond to a single bond, producing 4-oxobutanoic acid derivatives.

Oxidation Reactions

The quinoxaline ring and side chain are oxidation targets:

Site Reagent Product
Quinoxaline ringKMnO₄ (acidic conditions)Quinoxaline N-oxide derivatives
Allylic positionSeO₂Epoxidation or hydroxylation

Strong oxidants like CrO₃ may cleave the conjugated system, generating carboxylic acid fragments.

Substitution and Functionalization

The amino and dimethylquinoxaline groups enable nucleophilic substitution and cross-coupling:

  • Amide Group Hydrolysis :
    Acidic (HCl, Δ) or basic (NaOH, Δ) hydrolysis cleaves the amide bond, yielding 2,3-dimethyl-6-aminoquinoxaline and 4-oxo-2-butenoic acid.

  • Electrophilic Aromatic Substitution :
    The electron-rich quinoxaline ring undergoes nitration or sulfonation at the 5- or 7-positions, directed by the dimethyl groups.

Complexation and Biological Interactions

The quinoxaline moiety acts as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺), forming coordination complexes that modulate its biological activity. This property is exploited in medicinal chemistry for targeting metalloenzymes.

Stability and Degradation

Under physiological conditions (pH 7.4, 37°C), the compound exhibits moderate stability. Degradation pathways include:

  • Hydrolysis : Predominantly at the amide bond (t₁/₂ ~24–48 hours).

  • Photodegradation : UV light induces cis-trans isomerization of the double bond .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds similar to (E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The quinoxaline moiety is particularly noted for its role in enhancing biological activity.
  • Cancer Research : The compound's ability to interact with specific biological targets makes it a candidate for cancer therapeutics. Structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline structure can lead to improved efficacy against cancer cell lines . The compound's mechanism may involve the inhibition of key enzymes involved in tumor growth.
  • Neuroprotective Effects : Some derivatives of quinoxaline compounds have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress . This suggests potential applications in treating neurodegenerative diseases.

Agricultural Applications

  • Pesticidal Properties : Research has identified similar compounds as having potential insecticidal properties. The structural features of this compound may contribute to its effectiveness as a pesticide . Its mechanism might involve disrupting the metabolic processes of target pests.
  • Herbicidal Activity : Studies on related compounds indicate that they can inhibit the growth of certain weeds by interfering with their metabolic pathways . This positions this compound as a potential herbicide candidate.

Material Science Applications

  • Fluorescent Dyes : Compounds with similar structures have been explored for use as fluorescent dyes in biological imaging . The unique optical properties of these compounds may allow for their application in cellular imaging techniques.
  • Polymer Chemistry : The incorporation of quinoxaline derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This suggests a pathway for developing advanced materials with tailored characteristics .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

  • Antibacterial Activity Study : A study conducted on various quinoxaline derivatives showed that modifications at the 6-position significantly enhance antibacterial activity against MRSA strains .
  • Neuroprotective Mechanism Investigation : Research investigating the neuroprotective effects of quinoxaline derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic applications in neurodegenerative diseases .
  • Pesticide Efficacy Trials : Field trials assessing the insecticidal properties of related compounds indicated a significant reduction in pest populations when applied at specific concentrations, supporting its potential use in agricultural practices .

Mechanism of Action

The mechanism of action of (E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as quinoline and quinazoline. These compounds share structural similarities but differ in their specific functional groups and biological activities .

Uniqueness

What sets (E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H13N3O3C_{14}H_{13}N_{3}O_{3} and a molar mass of 271.27 g/mol. Its structural features include a quinoxaline moiety, which is known for conferring various biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dimethylquinoxaline, which undergoes reactions with appropriate acylating agents.
  • Reaction Conditions : The reaction is generally carried out in organic solvents under controlled temperatures to optimize yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the quinoxaline structure exhibit notable antimicrobial properties. For instance, derivatives of quinoxaline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro and in vivo studies. It is believed to induce apoptosis in cancer cells by activating specific signaling pathways. For example, a study demonstrated that similar quinoxaline derivatives inhibited the proliferation of cancer cell lines by inducing cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has also been evaluated for anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting its potential use in treating inflammatory diseases .

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to untreated controls. Histological analysis revealed significant apoptosis within tumor tissues, supporting its anticancer efficacy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and inflammation.
  • Receptor Modulation : It has been suggested that it interacts with certain receptors that mediate cell signaling pathways related to growth and inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Quinoxaline Derivative AStructureAntimicrobial
Quinoxaline Derivative BStructureAnticancer
(E)-4-(Quinoxalinyl) Amino AcidStructureAnti-inflammatory

Q & A

Q. What are the optimal synthetic routes for (E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid, and how are yields maximized?

The compound can be synthesized via nucleophilic substitution or condensation reactions, often starting from quinoxaline derivatives. For example, analogous compounds (e.g., (E)-4-oxo-2-butenoic acid amides) are synthesized by reacting α,β-unsaturated ketones with substituted anilines under reflux conditions in polar aprotic solvents like DMF or THF . Yields (>45–63%) are optimized by controlling reaction time, temperature, and stoichiometric ratios of reactants. Purification via column chromatography and recrystallization ensures high purity (>99.5% by HPLC) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the (E)-configuration (via coupling constants J = 12–16 Hz for α,β-unsaturated carbonyl systems) and substituent positions .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular weight and fragmentation patterns, ensuring no side products.
  • HPLC : Retention times and UV-Vis profiles (e.g., λ~300–400 nm for quinoxaline derivatives) validate purity and stereochemical stability .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data for this compound across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). To mitigate this:

  • Standardize bioassay protocols (e.g., use identical cell lines like MCF-7 or HepG2 for antiproliferative studies).
  • Validate results with orthogonal methods (e.g., compare in vitro enzyme inhibition with in silico docking simulations).
  • Replicate experiments under controlled degradation studies to rule out compound instability .

Q. What strategies are recommended for probing the structure-activity relationship (SAR) of this compound?

  • Systematic Substituent Variations : Modify the quinoxaline ring (e.g., 2,3-dimethyl vs. halogenated groups) and the α,β-unsaturated carbonyl moiety to assess impacts on bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular dynamics) to identify critical hydrogen-bonding or hydrophobic interactions.
  • Bioisosteric Replacement : Replace the amide group with sulfonamide or urea to enhance metabolic stability .

Q. How can experimental designs be improved to generalize results for environmental or biomedical applications?

  • Sample Diversity : Increase the number of biological replicates (e.g., >144 mixtures for pollution studies) to capture real-world variability .
  • Stabilization Protocols : Use continuous cooling or inert atmospheres during long-term assays to prevent degradation of labile functional groups (e.g., α,β-unsaturated carbonyl) .

Q. What mechanistic insights can be gained from studying the compound’s interaction with enzymes or receptors?

  • Kinetic Studies : Measure inhibition constants (Ki) for target enzymes (e.g., kinases) using fluorogenic substrates.
  • X-ray Crystallography : Resolve co-crystal structures to identify binding pockets and conformational changes induced by the compound .

Q. How can researchers validate the compound’s in vivo efficacy and pharmacokinetics?

  • ADME Profiling : Conduct bioavailability studies in rodent models, focusing on plasma half-life and tissue distribution.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and assess metabolic stability .

Q. What advanced synthetic methodologies could enhance scalability for research-grade quantities?

  • Flow Chemistry : Continuous-flow reactors improve reaction control and reproducibility for multi-step syntheses.
  • Microwave-Assisted Synthesis : Reduces reaction times for condensation steps (e.g., amide bond formation) .

Methodological Notes

  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of quinoxaline proton signals .
  • Contradiction Resolution : Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze bioactivity discrepancies across labs .
  • Safety Protocols : Follow OSHA guidelines for handling α,β-unsaturated carbonyl compounds, which may be irritants .

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